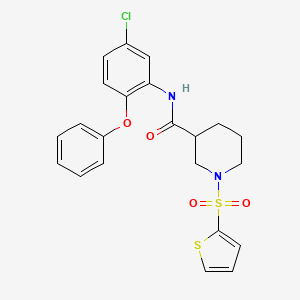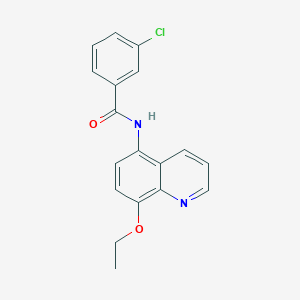![molecular formula C16H17N5O3S2 B11336606 2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide CAS No. 892066-75-0](/img/structure/B11336606.png)
2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide is a heterocyclic compound that contains both oxadiazole and thiadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, 4-ethoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazides with carboxylic acids or their derivatives. For example, 5-ethyl-1,3,4-thiadiazole-2-thiol can be synthesized by reacting ethyl isothiocyanate with hydrazine hydrate, followed by cyclization with sulfur.
-
Coupling of the Rings: : The final step involves coupling the oxadiazole and thiadiazole rings through a sulfanyl linkage. This can be achieved by reacting the oxadiazole derivative with the thiadiazole derivative in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を受け、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、オキサジアゾール環またはチアジアゾール環で発生し、環開裂または水素化につながる可能性があります。
置換: この化合物は、特に芳香環で置換反応を受け、求電子置換または求核置換が発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)、触媒的水素化などがあります。
置換: 一般的な試薬には、ハロゲン(求電子置換の場合)やアミンやチオールなどの求核剤(求核置換の場合)などがあります。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: オキサジアゾール環またはチアジアゾール環の還元または水素化誘導体。
置換: 芳香環で置換された誘導体。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、さまざまな官能基化が可能になり、有機合成における汎用性の高い中間体になります。
生物学
生物学において、この化合物は、生物活性分子の潜在的な用途を持っています。その複素環は、さまざまな生物学的標的と相互作用することが知られており、創薬および開発のための候補になります。
医学
医学において、この化合物は、抗菌、抗がん、または抗炎症効果などの薬理作用を示す可能性があります。治療薬としての可能性を探求するための研究が進行中です。
産業
産業において、この化合物は、特定の特性を持つ新しい材料の開発に使用できます。例えば、その複素環は、ポリマーやコーティングに安定性と機能性を与えることができます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound has potential applications as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, the compound can be used in the development of new materials with specific properties. For example, its heterocyclic rings can impart stability and functionality to polymers or coatings.
作用機序
2-{[5-(4-エトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(5-エチル-1,3,4-チアジアゾール-2-イル)アセトアミドの作用機序は完全に解明されていませんが、酵素や受容体などの特定の分子標的との相互作用に関与すると考えられています。オキサジアゾール環とチアジアゾール環は、生物学的マクロ分子と水素結合、π-π相互作用、およびその他の非共有結合相互作用を形成し、その活性を調節することができます。
類似化合物との比較
類似化合物
- 2-{[5-(4-メトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(5-メチル-1,3,4-チアジアゾール-2-イル)アセトアミド
- 2-{[5-(4-クロロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(5-エチル-1,3,4-チアジアゾール-2-イル)アセトアミド
- **2-{[5-(4-フルオロフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(5-エチル-1,3,4-チアジアゾール-2-イル)アセトアミド
独自性
2-{[5-(4-エトキシフェニル)-1,3,4-オキサジアゾール-2-イル]スルファニル}-N-(5-エチル-1,3,4-チアジアゾール-2-イル)アセトアミドの独自性は、その特定の置換パターンにあり、これはその生物活性と化学反応性に影響を与える可能性があります。フェニル環上のエトキシ基とチアジアゾール環上のエチル基の存在は、その親油性、電子特性、および全体の分子間相互作用に影響を与える可能性があります。
特性
CAS番号 |
892066-75-0 |
|---|---|
分子式 |
C16H17N5O3S2 |
分子量 |
391.5 g/mol |
IUPAC名 |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N5O3S2/c1-3-13-18-20-15(26-13)17-12(22)9-25-16-21-19-14(24-16)10-5-7-11(8-6-10)23-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,20,22) |
InChIキー |
VEKIRRYKWNIKIC-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11336524.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide](/img/structure/B11336531.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11336539.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11336555.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11336560.png)
![2-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336569.png)
![8-(4-ethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11336577.png)

![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B11336591.png)
![1-(3-acetylphenyl)-4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336614.png)
![4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11336619.png)
![5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11336621.png)
![4-butoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336624.png)
